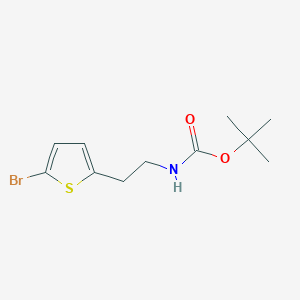

N-Boc-2-(5-bromo-2-thienyl)ethanamine

Overview

Description

N-Boc-2-(5-bromo-2-thienyl)ethanamine: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromothiophene moiety, and an ethyl linkage to the carbamate functional group. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves treating bithiophene diamine with N-bromosuccinimide (NBS) to form the desired compound . The reaction conditions usually include the use of solvents like tetrahydrofuran (THF) and the addition of reagents such as di-tert-butyl dicarbonate (Boc2O) for the carbamate formation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as distillation and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-Boc-2-(5-bromo-2-thienyl)ethanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other groups using reagents like organometallic compounds.

Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like Grignard reagents or organolithium compounds are commonly used.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are used under inert atmosphere conditions.

Major Products Formed:

Substitution Reactions: Products include various substituted thiophenes.

Oxidation Reactions: Products include thiophene sulfoxides and sulfones.

Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.

Scientific Research Applications

N-Boc-2-(5-bromo-2-thienyl)ethanamine has diverse applications in scientific research:

Biology: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.

Medicine: Research into its derivatives has shown potential for therapeutic applications, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-Boc-2-(5-bromo-2-thienyl)ethanamine involves its interaction with molecular targets through its functional groups. The bromine atom and the carbamate group can participate in various chemical interactions, including hydrogen bonding and halogen bonding. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

tert-Butyl (2-bromoethyl)carbamate: Similar in structure but lacks the thiophene ring.

tert-Butyl (5-bromothiophen-2-yl)carbamate: Similar but with a different substitution pattern on the thiophene ring.

tert-Butyl (2-(2-bromoethoxy)ethyl)carbamate: Contains an ethoxy group instead of a thiophene ring.

Uniqueness: N-Boc-2-(5-bromo-2-thienyl)ethanamine is unique due to the presence of the bromothiophene moiety, which imparts specific electronic and steric properties. This uniqueness makes it valuable in the synthesis of compounds with tailored properties for specific applications in research and industry.

Biological Activity

N-Boc-2-(5-bromo-2-thienyl)ethanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound has the molecular formula C₁₁H₁₆BrNO₂S and a molecular weight of approximately 306.22 g/mol. The compound features a bromine atom on the thienyl ring and a tert-butoxycarbonyl (Boc) protecting group, which enhances its reactivity and potential applications in drug development.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The bromine substituent and the Boc group facilitate chemical interactions such as hydrogen bonding and halogen bonding, which can modulate the activity of these targets.

Antidepressant Potential

Research indicates that this compound may exhibit antidepressant properties. Its structural similarity to known antidepressants suggests that it could interact with serotonin receptors, potentially influencing mood regulation.

Cytotoxic Effects

In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic activities against various cancer cell lines. For instance, derivatives of thienyl compounds have shown significant inhibitory effects on human leukemia and breast cancer cells, suggesting that this compound may also possess anticancer properties .

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cell Lines :

- A study evaluated the cytotoxic effects of thienyl derivatives against human acute lymphoblastic leukemia (CEM-13) and breast adenocarcinoma (MCF-7) cell lines.

- Results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating their potential as anticancer agents .

-

Neuropharmacological Effects :

- Interaction studies have shown that related compounds can selectively inhibit cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism.

- This inhibition could lead to significant implications for drug-drug interactions and therapeutic efficacy.

- Molecular Docking Studies :

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and notable properties of compounds related to this compound:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| N-Boc-2-(4-bromophenyl)ethylamine | Bromine at para position | Antidepressant activity |

| N-Boc-2-(3-methylphenyl)ethylamine | Methyl group on phenyl | Enhanced lipophilicity |

| N-Boc-3-(5-bromo-2-thienyl)propanamine | Bromine on different thienyl position | Different pharmacological profile |

| N-Boc-3-(4-fluorophenyl)ethylamine | Fluorine substituent | Increased metabolic stability |

Properties

IUPAC Name |

tert-butyl N-[2-(5-bromothiophen-2-yl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrNO2S/c1-11(2,3)15-10(14)13-7-6-8-4-5-9(12)16-8/h4-5H,6-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBJSPGRHGHJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858586 | |

| Record name | tert-Butyl [2-(5-bromothiophen-2-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885279-60-7 | |

| Record name | tert-Butyl [2-(5-bromothiophen-2-yl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.